molecular formula C10H12N2OS B1267787 N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine CAS No. 56242-67-2

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

Cat. No. B1267787
CAS RN: 56242-67-2
M. Wt: 208.28 g/mol
InChI Key: WEOIFJBMNPJTJC-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine belongs to the class of compounds known as thiazoles, which are heterocyclic compounds containing sulfur and nitrogen in the ring. These compounds, including thiazolidinones, have been extensively studied due to their diverse biological activities and significance in medicinal chemistry. The thiazolidinone moiety, in particular, serves as a crucial scaffold for synthesizing various biologically active compounds, showcasing the relevance of studying compounds like N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine (Cunico, Gomes, & Vellasco, 2008).

Synthesis Analysis

The synthesis of thiazolidin-4-ones and related compounds often involves cyclization reactions utilizing different precursors and conditions to introduce various substituents onto the thiazolidine core. For example, reactions involving chloral with substituted anilines followed by treatment with thioglycolic acid can produce a series of substituted thiazolidinones, demonstrating the synthetic versatility of thiazolidin-based compounds (Issac & Tierney, 1996).

Molecular Structure Analysis

The molecular structure of thiazolidinones and related thiazoles is critical for their biological activity. High-resolution spectroscopic methods and computational studies provide insights into their conformation and electronic structure, essential for understanding their reactivity and interaction with biological targets.

Chemical Reactions and Properties

Thiazolidinones and thiazoles undergo a variety of chemical reactions, including nucleophilic substitutions and additions, enabling the introduction of diverse functional groups. These reactions are crucial for modifying the chemical properties of these compounds, tailoring them for specific applications (Kamneva, Anis’kova, & Egorova, 2018).

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine has been investigated for its synthesis and chemical properties. For instance, its synthesis through the thionation and cyclization of N-(ω-halogenoalkyl)-substituted amides using Lawesson's reagent has been described, showcasing its potential in organic synthesis (Kodama, Ori, & Nishio, 2005).

Biological Activities

  • A study on N-[4-(4-nitrophenoxy)phenyl]-4-(substituted)-1,3-thiazol-2-amines, related to the chemical , showed potent anthelmintic and antibacterial activities, suggesting a potential role in therapeutic applications (Bhandari & Gaonkar, 2016).
  • Research into anticancer properties of similar compounds, like 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-tri-methylphenyl)thiazol-4-amine derivatives, has been conducted, highlighting its potential in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).

Antifungal Applications

  • The compound has been explored for its antifungal properties, as seen in a study where 4-methoxy-N, N-dimethyl-6-(phenylthio) pyrimidin-2-amine and similar compounds showed significant antifungal effects against Aspergillus terreus and Aspergillus niger (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Anticancer Research

  • N,4-diaryl-1,3-thiazole-2-amines, with a structure related to the specified compound, have been synthesized and evaluated for their antiproliferative activity, indicating their potential use in cancer treatment (Sun et al., 2017).

properties

IUPAC Name

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-5H,6-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEOIFJBMNPJTJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90971674
Record name N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Molecular Weight

208.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine

CAS RN

56242-67-2
Record name 4,5-Dihydro-N-(4-methoxyphenyl)-2-thiazolamine
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Record name NSC157319
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Record name N-(4-Methoxyphenyl)-4,5-dihydro-1,3-thiazol-2-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(P-ANISIDINO)-2-THIAZOLINE
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